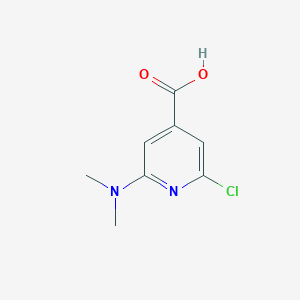

Ácido 2-cloro-6-(dimetilamino)isonicotínico

Descripción general

Descripción

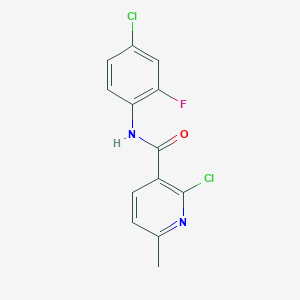

The compound of interest, 2-Chloro-6-(dimethylamino)isonicotinic acid, is a derivative of isonicotinic acid, which is a pyridine-based compound. The structure of isonicotinic acid derivatives has been widely studied due to their potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the chloro and dimethylamino groups on the isonicotinic acid framework suggests that this compound could exhibit unique chemical and physical properties, as well as reactivity patterns that are distinct from its parent compound.

Synthesis Analysis

The synthesis of related compounds, such as 6-aminonicotinic acid, has been achieved through electrochemical methods. For instance, the electrochemical hydrogenation of 5-chloro-2-nitropyridine and the electrochemical carboxylation of 2-amino-5-chloropyridine have been reported to occur at a cathode surface in the presence of sulfuric acid and carbon dioxide in a dimethylformamide (DMF) solution. This process yields good results and could potentially be adapted for the synthesis of 2-Chloro-6-(dimethylamino)isonicotinic acid .

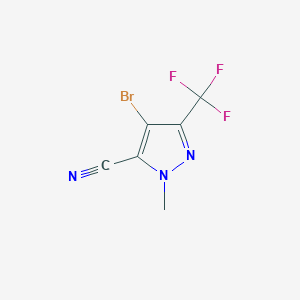

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 6-chloronicotinic acid, has been characterized by the formation of centrosymmetric dimers through intermolecular hydrogen bonds. These dimers are further bridged by weak Cl⋯Cl interactions, leading to the formation of infinite chains. In contrast, 2-chloronicotinic acid exhibits acid-to-pyridine hydrogen-bonded catemer motifs and intramolecular halogen-bonded S(5) loops. These structural motifs could be relevant when considering the molecular structure of 2-Chloro-6-(dimethylamino)isonicotinic acid .

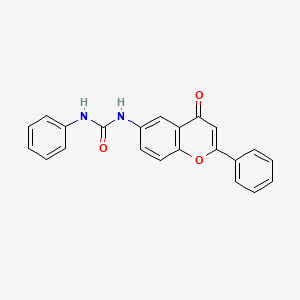

Chemical Reactions Analysis

The reactivity of isonicotinic acid derivatives can be quite diverse. For example, the one-pot synthesis of substituted 2-amino isonicotinic acids has been achieved through a process reminiscent of the Guareschi-Thorpe Condensation. This involves the use of 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride, suggesting that similar methodologies could be applied to synthesize the compound .

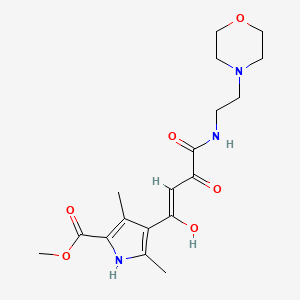

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Chloro-6-(dimethylamino)isonicotinic acid are not directly reported, we can infer from related compounds that the presence of substituents such as chloro and dimethylamino groups will influence its properties. For instance, the reaction of chlorokojic acid with dimethylamine has been shown to yield compounds with distinct properties, indicating that the introduction of a dimethylamino group can significantly alter the behavior of the molecule. This could suggest that 2-Chloro-6-(dimethylamino)isonicotinic acid may have unique solubility, stability, and reactivity profiles compared to its unsubstituted counterparts .

Aplicaciones Científicas De Investigación

Resistencia a enfermedades de las plantas

Una de las aplicaciones más importantes del ácido 2-cloro-6-(dimetilamino)isonicotínico es en el campo de la agricultura, donde se utiliza para proteger las plantas contra las enfermedades . Este compuesto puede estimular el sistema inmune de las plantas, haciéndolas resistentes a las infecciones incluso antes de que aparezcan los primeros síntomas .

Inductor de resistencia sistémica adquirida (SAR)

El ácido 2-cloro-6-(dimetilamino)isonicotínico es un elicitor sintético que puede inducir resistencia sistémica adquirida (SAR) en las plantas . SAR es un mecanismo de defensa natural de las plantas que ha sido desarrollado por las plantas a través del proceso evolutivo .

Protección contra la enfermedad del óxido en las judías

Los ensayos de campo han demostrado que la aplicación de ácido 2-cloro-6-(dimetilamino)isonicotínico a las plántulas de judía cuando tenían 16 a 20 días de edad protegía las plantas contra la enfermedad del óxido causada por la inoculación posterior con Uromyces appendiculatus .

Inducción de resistencia en el pepino

El ácido 2-cloro-6-(dimetilamino)isonicotínico y su derivado de éster inducen resistencia local y sistémica en el pepino contra C. lagenarium, así como otros patógenos .

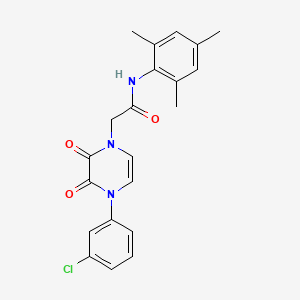

Derivados de éster como posibles inductores

Los derivados de éster del ácido 2-cloro-6-(dimetilamino)isonicotínico han mostrado potencial como inductores del sistema inmune natural de las plantas . De hecho, se encontró que los derivados de amida del ácido isonicotínico y el ácido 2,6-dicloroisonicotínico eran más biológicamente activos que los ácidos y sus propiedades de inducción de resistencia en las plantas alcanzaron hasta el 92% .

Uso en química sintética

El ácido 2-cloro-6-(dimetilamino)isonicotínico también se utiliza en química sintética como bloque de construcción para la síntesis de varios compuestos orgánicos .

Mecanismo De Acción

Target of Action

Isonicotinic acid derivatives have been known to interact with various biological targets .

Mode of Action

It’s worth noting that isonicotinic acid derivatives often interact with their targets through various mechanisms, including binding to receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression .

Biochemical Pathways

Isonicotinic acid derivatives have been implicated in a variety of biochemical pathways .

Result of Action

It’s worth noting that isonicotinic acid derivatives can have a variety of effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of isonicotinic acid derivatives .

Propiedades

IUPAC Name |

2-chloro-6-(dimethylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-11(2)7-4-5(8(12)13)3-6(9)10-7/h3-4H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGKYBLWJTYHTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500442.png)

![(3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2500444.png)